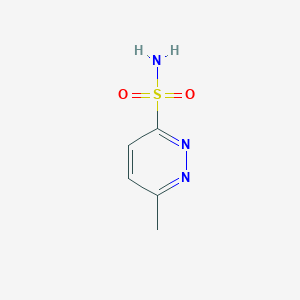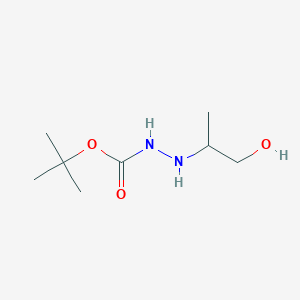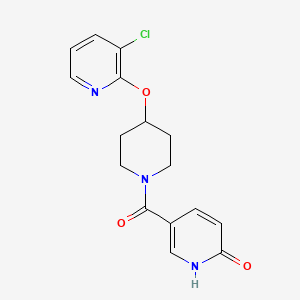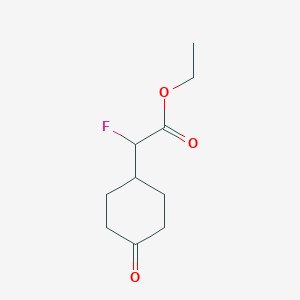![molecular formula C12H21NO B2750154 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one CAS No. 1851102-62-9](/img/structure/B2750154.png)
3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one is a spiro compound characterized by its unique bicyclic structure, where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse applications in organic chemistry due to their unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one typically involves the condensation of appropriately substituted hydrohalogenides of imidazolidin-2-one hydrazones with 3-methyl-2-oxobutyric acid ethyl ester. This reaction is carried out in an organic solvent medium in the presence of alkaline substances that bind the released hydrogen halide . The product is then purified by crystallization from a mixture of methyl alcohol and dimethylformamide or from methanol alone.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反応の分析
Types of Reactions
3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, usually facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique spiro structure.
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism by which 3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Spiro[5.5]undecane: Another spiro compound with a similar bicyclic structure but different ring sizes.
Spiropentadiene: A highly strained spiro compound with unique chemical properties.
Spirohexane: A simpler spiro compound with a smaller ring structure.
Uniqueness
3-(Propan-2-yl)-2-azaspiro[3.6]decan-1-one is unique due to its specific ring sizes and the presence of an azaspiro center, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.6]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9(2)10-12(11(14)13-10)7-5-3-4-6-8-12/h9-10H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJZPUXUJNRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCCCC2)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Aminooxan-2-yl)piperidin-1-yl]-(3-phenyl-1,2-thiazol-5-yl)methanone](/img/structure/B2750074.png)

![Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750077.png)
![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)
![3-(4-Fluorophenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2750081.png)

![Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate](/img/structure/B2750083.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)


![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2750089.png)


![2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/new.no-structure.jpg)
